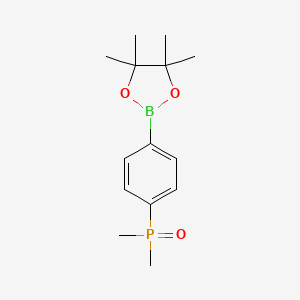

Dimethyl(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)phosphine oxide

Description

Dimethyl(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)phosphine oxide is an organoboron-phosphorus hybrid compound. Its structure features a para-substituted phenyl ring bearing both a dimethylphosphine oxide (O=P(CH₃)₂) group and a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronate ester) moiety. This dual functionality enables applications in Suzuki-Miyaura cross-coupling reactions, where the boronate ester acts as a coupling partner, while the phosphine oxide group modulates electronic and steric properties .

Properties

IUPAC Name |

2-(4-dimethylphosphorylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22BO3P/c1-13(2)14(3,4)18-15(17-13)11-7-9-12(10-8-11)19(5,6)16/h7-10H,1-6H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFBGUSJMWBCZDC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)P(=O)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22BO3P | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through a multi-step chemical reaction involving the initial formation of a boronic ester followed by the introduction of the phosphine oxide group. The reaction typically requires controlled conditions, including specific temperatures and the use of catalysts to ensure the desired product is obtained.

Industrial Production Methods: In an industrial setting, the production of this compound involves scaling up the laboratory synthesis methods. This includes the use of large reactors, precise temperature control, and continuous monitoring to ensure product consistency and purity.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, where it is converted to other phosphine oxide derivatives.

Reduction: Reduction reactions can be used to modify the compound, potentially leading to the formation of different phosphine derivatives.

Substitution: Substitution reactions are common, where different groups can replace the existing substituents on the boronic ester or phosphine oxide.

Common Reagents and Conditions:

Oxidation reactions often use oxidizing agents such as hydrogen peroxide or metal oxides.

Reduction reactions may involve reducing agents like lithium aluminum hydride.

Substitution reactions typically require nucleophiles and suitable solvents.

Major Products Formed:

Oxidation can lead to the formation of various phosphine oxide derivatives.

Reduction can produce different phosphine compounds.

Substitution reactions can result in a range of boronic esters and phosphine oxides.

Scientific Research Applications

Unfortunately, the provided search results do not offer detailed information regarding the applications of "Dimethyl(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)phosphine oxide". However, the search results do provide some basic information and related data.

Basic Information

- Name: this compound .

- CAS Registry Number: 1394346-20-3 .

- Molecular Formula: .

- Molecular Weight: 280.11 .

- Purity: 95% .

- IUPAC Name: this compound .

- SMILES: CC1(C)OB(C2=CC=C(P(C)(C)=O)C=C2)OC1(C)C .

Safety Information

- Signal Word: Warning .

- Hazard Statements: H302, H315, H319, H335 .

- Precautionary statements: P261, P264, P270, P271, P280, P302+P352, P304+P340, P330, P362+P364, P405, P501 .

Related Compounds

The search results also mention several related compounds that share structural similarities:

Mechanism of Action

The compound exerts its effects through its ability to act as a ligand, forming complexes with metals. This interaction can influence various molecular pathways, including catalytic processes and the stabilization of reactive intermediates.

Molecular Targets and Pathways:

Metal Complex Formation: The compound can bind to metals, forming stable complexes that are used in catalysis.

Catalytic Processes: It can enhance the efficiency of chemical reactions by stabilizing transition states and intermediates.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Phosphine Oxide Group

Diphenyl(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)phosphine Oxide

- Structure : Replaces dimethyl groups with diphenyl (O=P(Ph)₂) on phosphorus.

- Molecular Weight : 404.25 g/mol (vs. ~312 g/mol for the dimethyl analog) .

- Reactivity : Increased steric bulk from phenyl groups may reduce coupling efficiency in Suzuki reactions compared to the dimethyl variant.

- Applications : Used in OLED intermediates and as a ligand in palladium catalysis .

Dimethyl (4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)phosphonate

Positional Isomerism and Boronate Placement

Diethyl (3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)phosphonate

- Structure : Boronate ester at the meta position of the phenyl ring.

- Molecular Weight : 330.22 g/mol .

- Reactivity : Meta substitution may reduce conjugation with the phosphonate group, affecting electronic effects in coupling reactions.

4-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]morpholine

Counterion and Charge Variations

Triphenyl(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)phosphonium Triflate

Physical and Chemical Properties

Reactivity in Cross-Coupling Reactions

- Suzuki-Miyaura Coupling : The dimethylphosphine oxide derivative exhibits higher reactivity than diphenyl analogs due to reduced steric hindrance. However, competing deactivation via phosphine oxide coordination to palladium can occur .

- Electronic Effects : Phosphine oxide groups withdraw electron density, polarizing the aryl boronate and accelerating transmetallation in Pd-catalyzed reactions .

Biological Activity

Dimethyl(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)phosphine oxide is a phosphine oxide compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- IUPAC Name : this compound

- Molecular Formula : C14H22B O3P

- Molar Mass : 280.11 g/mol

- CAS Number : 2093110-21-3

- Physical State : Crystalline powder

The compound features a phosphine oxide functional group attached to a phenyl ring that is further substituted with a dioxaborolane moiety. This unique structure contributes to its reactivity and potential biological interactions.

- Antioxidant Properties : Research indicates that compounds containing phosphine oxide groups can exhibit significant antioxidant activity. They may influence cellular mechanisms by modulating oxidative stress responses through pathways involving the nuclear factor erythroid 2-related factor 2 (Nrf2) .

- Inhibition of Protein-Protein Interactions (PPIs) : this compound has been studied for its ability to inhibit PPIs associated with various diseases. For instance, it may inhibit the Keap1-Nrf2 interaction, which is crucial in regulating cellular defense mechanisms against oxidative stress .

- Potential Anticancer Activity : Preliminary studies suggest that this compound may have anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth through its interactions with key signaling pathways .

Case Study 1: Inhibition of Nrf2-Keap1 Interaction

A study explored the structure-activity relationship (SAR) of various compounds similar to this compound. It was found that modifications to the dioxaborolane moiety significantly enhanced the inhibitory activity against the Nrf2-Keap1 interaction. The most potent derivatives demonstrated IC50 values in the low micromolar range .

Case Study 2: Antioxidant Activity Assessment

In vitro assays were conducted to evaluate the antioxidant capacity of this compound using DPPH and ABTS radical scavenging methods. Results indicated that it exhibited a concentration-dependent scavenging effect on free radicals comparable to standard antioxidants .

Data Tables

| Property | Value |

|---|---|

| IUPAC Name | Dimethyl(4-(4,4,5,5-tetramethyl-1,3... |

| Molecular Formula | C14H22B O3P |

| Molar Mass | 280.11 g/mol |

| CAS Number | 2093110-21-3 |

| Antioxidant Activity (IC50) | Low micromolar range |

Q & A

Q. What are the optimal synthetic routes for preparing Dimethyl(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)phosphine oxide?

Methodological Answer : The compound can be synthesized via palladium-catalyzed Miyaura borylation. A typical protocol involves reacting a brominated or iodinated phenylphosphine oxide precursor with bis(pinacolato)diboron (B₂pin₂) in the presence of a Pd catalyst (e.g., PdCl₂(dppf)) and a base like triethylamine in 1,4-dioxane at 80–100°C for 12–24 hours . Key parameters include:

- Catalyst loading : 1–5 mol% Pd.

- Solvent selection : Polar aprotic solvents (e.g., 1,4-dioxane) enhance reaction efficiency.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) yields >95% purity.

Q. How should researchers characterize the compound to confirm structural integrity?

Methodological Answer : Use a combination of analytical techniques:

- NMR spectroscopy :

- ¹H NMR for aryl and methyl protons (δ 1.0–1.3 ppm for pinacol methyl groups; δ 7.4–8.0 ppm for aromatic protons).

- ³¹P NMR to confirm phosphine oxide functionality (δ ~25–35 ppm).

- Mass spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺ or [M+Na]⁺) with <5 ppm error.

- X-ray crystallography (if crystals are obtainable) to resolve stereoelectronic effects .

Q. What safety protocols are critical during experimental handling?

Methodological Answer :

- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.

- Ventilation : Use fume hoods for reactions involving volatile solvents (e.g., 1,4-dioxane).

- Waste disposal : Segregate boronate-containing waste and consult institutional guidelines for hazardous chemical disposal .

Advanced Research Questions

Q. How does the compound’s electronic structure influence its reactivity in cross-coupling reactions?

Methodological Answer : The phosphine oxide group acts as an electron-withdrawing substituent, enhancing the electrophilicity of the boron center in Suzuki-Miyaura couplings. Computational studies (DFT) reveal:

- Boron charge density : Reduced due to conjugation with the phosphine oxide group, accelerating transmetallation.

- Steric effects : The pinacol boronate’s bulky substituents may slow reactivity; optimize by substituting with less hindered groups (e.g., glycol boronate esters) .

Q. How can researchers resolve contradictions in catalytic activity data across different studies?

Methodological Answer : Discrepancies often arise from:

- Reaction conditions : Compare solvent polarity, temperature, and catalyst preactivation steps.

- Substrate scope : Test activity with electron-deficient vs. electron-rich aryl halides.

- Analytical validation : Use internal standards (e.g., triphenylphosphine oxide) in NMR quantification to ensure consistency .

Table 1 : Example data comparison for Suzuki coupling yields under varying conditions:

| Catalyst System | Solvent | Temp (°C) | Yield (%) | Reference |

|---|---|---|---|---|

| PdCl₂(dppf) | Dioxane | 80 | 78 | |

| Pd(OAc)₂/XPhos | THF | 60 | 92 |

Q. What computational methods are suitable for predicting the compound’s behavior in polymer matrices?

Methodological Answer :

- Molecular dynamics (MD) simulations : Model interactions with polymer backbones (e.g., polyfluorenes) to predict solubility and aggregation.

- Density functional theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to assess charge transport properties.

- Parametric calibration : Validate simulations against experimental DSC/TGA data .

Q. How can mechanistic studies differentiate between homogeneous and heterogeneous catalytic pathways?

Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.